molecular formula C16H22N2O B3815836 N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride

N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride

Cat. No. B3815836
M. Wt: 258.36 g/mol
InChI Key: DWMHUQNBSZYZER-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride, also known as SNC80, is a selective agonist of the delta opioid receptor. It was first synthesized in the 1990s by researchers at the University of Michigan. Since then, SNC80 has been extensively studied for its potential as a therapeutic agent in the treatment of pain and addiction.

Mechanism of Action

N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride acts as a selective agonist of the delta opioid receptor, which is primarily located in the peripheral and central nervous systems. Activation of this receptor by N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride leads to the inhibition of pain signaling and the release of dopamine, which is thought to contribute to its anti-addictive effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-addictive effects, N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride has also been shown to have other biochemical and physiological effects. It has been found to increase insulin sensitivity and glucose uptake in skeletal muscle, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride in lab experiments is its high selectivity for the delta opioid receptor, which allows for more specific targeting of this receptor compared to other opioid agonists. However, one limitation is that its effects may be influenced by factors such as route of administration and dosing regimen.

Future Directions

There are many potential future directions for research on N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride and the delta opioid receptor. Some areas of interest include:
- Further investigation of the mechanisms underlying N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride's analgesic and anti-addictive effects
- Development of more selective and potent delta opioid receptor agonists
- Exploration of the therapeutic potential of delta opioid receptor agonists in other conditions, such as metabolic disorders and neurodegenerative diseases.

Scientific Research Applications

N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide hydrochloride has been widely used in scientific research to study the delta opioid receptor and its role in pain and addiction. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, and to reduce drug-seeking behavior in models of addiction.

properties

IUPAC Name

N-ethyl-N-[(E)-3-phenylprop-2-enyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-18(16(19)15-10-11-17-13-15)12-6-9-14-7-4-3-5-8-14/h3-9,15,17H,2,10-13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMHUQNBSZYZER-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC1=CC=CC=C1)C(=O)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C1=CC=CC=C1)C(=O)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[(2E)-3-phenylprop-2-EN-1-YL]pyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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